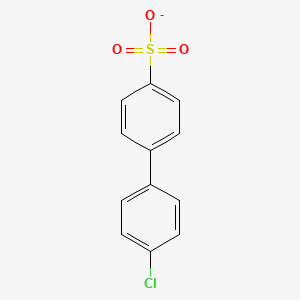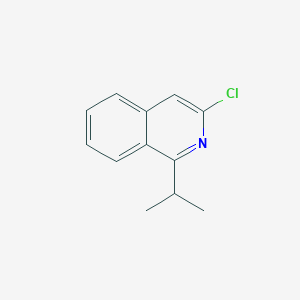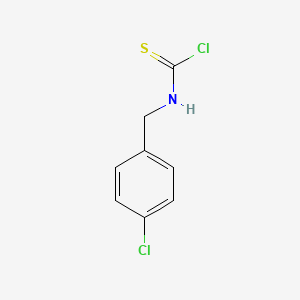
4-(4-Chlorophenyl)benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)benzenesulfonate typically involves the reaction of 4-chlorophenol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)benzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include various substituted benzenesulfonates depending on the nucleophile used.
Oxidation: The major product is benzenesulfonic acid.
Reduction: The major product is the corresponding sulfonamide.
Scientific Research Applications
4-(4-Chlorophenyl)benzenesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)benzenesulfonate involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of certain enzymes, such as human neutrophil elastase, by binding to the active site and preventing substrate access . This inhibition is mediated through the formation of a covalent acyl-enzyme complex, which is stabilized by hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenyl 4’-chlorobenzenesulfonate
- Benzenesulfonic acid, p-chlorophenyl ester
- Chlorfenson
- Chlorfenapyr
Uniqueness
4-(4-Chlorophenyl)benzenesulfonate is unique due to its specific structural features, such as the presence of both a chlorophenyl group and a benzenesulfonate moiety. This combination imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
Molecular Formula |
C12H8ClO3S- |
|---|---|
Molecular Weight |
267.71 g/mol |
IUPAC Name |
4-(4-chlorophenyl)benzenesulfonate |
InChI |
InChI=1S/C12H9ClO3S/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(14,15)16/h1-8H,(H,14,15,16)/p-1 |
InChI Key |
CPYFXXWHNKSBRR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(Piperidin-3-ylmethyl)triazol-4-yl]ethanol](/img/structure/B12329569.png)












![3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B12329659.png)
